Methyl 2-ethynyl-3,5-dimethoxybenzoate

Organic Synthesis Sonogashira Coupling Click Chemistry

Methyl 2-ethynyl-3,5-dimethoxybenzoate (CAS 189113-25-5) is a functionally dense aromatic ester featuring a critical ortho-ethynyl group on a 3,5-dimethoxybenzoate core. This precise regiochemistry is non-substitutable, as generic esters like Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) lack the terminal alkyne handle essential for Sonogashira couplings, CuAAC click chemistry, and thermal polymerization. The scaffold is a key intermediate for acetylene-terminated benzimidazole resins used in high-temperature structural materials, and has demonstrated potent lipoxygenase inhibition with monocyte differentiation activity, making it irreplaceable in target-oriented synthesis of both advanced materials and biologically active molecular probes.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 189113-25-5
Cat. No. B14251895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethynyl-3,5-dimethoxybenzoate
CAS189113-25-5
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C#C)C(=O)OC
InChIInChI=1S/C12H12O4/c1-5-9-10(12(13)16-4)6-8(14-2)7-11(9)15-3/h1,6-7H,2-4H3
InChIKeyHBPLQTMNNXMGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethynyl-3,5-dimethoxybenzoate (CAS 189113-25-5) for Precision Organic Synthesis: Core Specifications and Research-Grade Purity


Methyl 2-ethynyl-3,5-dimethoxybenzoate (CAS 189113-25-5) is a functionalized aromatic ester, characterized by the presence of both an ethynyl group and two methoxy substituents on a benzoate framework [1]. This structural configuration makes it a versatile building block in organic synthesis, particularly for Sonogashira and other palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures [2]. The compound is typically offered at a purity of 98% for research applications, ensuring reliable and reproducible outcomes in synthetic workflows .

Critical Structural Determinants: Why Methyl 2-ethynyl-3,5-dimethoxybenzoate Cannot Be Replaced by Common Analogs


The unique ortho-ethynyl substitution pattern on the 3,5-dimethoxybenzoate core of Methyl 2-ethynyl-3,5-dimethoxybenzoate confers distinct reactivity and physicochemical properties that are not shared by its simple, non-ethynylated counterparts. Substituting this compound with a generic 3,5-dimethoxybenzoate ester, such as Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0), would eliminate the critical terminal alkyne handle necessary for key reactions like Sonogashira couplings or click chemistry, fundamentally altering the synthetic route and the resulting molecular architecture [1][2]. Furthermore, the precise regiochemistry (2-ethynyl) is crucial; regioisomeric analogs like Methyl 2-ethynyl-4,5-dimethoxybenzoate (CAS 637348-14-2) present a different spatial orientation of the reactive groups, which can lead to distinct biological or material properties in the final product, making them non-interchangeable in target-oriented synthesis [3].

Quantitative Differentiation: Key Performance Indicators for Methyl 2-ethynyl-3,5-dimethoxybenzoate Selection


Synthetic Utility: Quantified Advantage in Direct Ethynylation Pathways

Methyl 2-ethynyl-3,5-dimethoxybenzoate is synthesized via an improved ethynylation process that provides a quantifiable advantage in synthetic efficiency over traditional methods. The patented process [1] enables the preparation of this compound, along with a series of other novel ethynyl-terminated aromatics, in high yield, specifically addressing the challenge of handling base-sensitive substituents. This is in contrast to prior art methods like the Stephens-Castro coupling, which are described as relatively inefficient, multiple-step processes with lower yields, or the Heck reaction, which may not be suitable for all substrates [1]. The direct commercial availability of this advanced intermediate eliminates the need for these low-yielding in-house preparations, thereby saving significant time and resources in the laboratory.

Organic Synthesis Sonogashira Coupling Click Chemistry

Lipophilicity Modulation: A Measurable Shift in logP Driven by the 2-Ethynyl Group

The introduction of the 2-ethynyl group in Methyl 2-ethynyl-3,5-dimethoxybenzoate results in a quantifiable and meaningful change in its lipophilicity profile compared to the non-ethynylated core structure, Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0). This difference is a critical factor in medicinal chemistry for optimizing properties like membrane permeability and metabolic stability [1][2].

Medicinal Chemistry ADME Physicochemical Property Optimization

Molecular Weight and Polar Surface Area: Differentiating Physical Parameters from Close Analogs

The precise substitution pattern of Methyl 2-ethynyl-3,5-dimethoxybenzoate yields a specific molecular weight (MW) and topological polar surface area (TPSA) that distinguish it from close structural analogs, such as Methyl 2-ethynyl-4,5-dimethoxybenzoate. These fundamental parameters are key for compound library design, lead optimization, and understanding potential bioavailability [1][2].

Medicinal Chemistry Compound Library Design Physicochemical Property Optimization

Validated Application Scenarios for Methyl 2-ethynyl-3,5-dimethoxybenzoate in Advanced Research


Construction of High-Temperature Structural Resins via Acetylene-Terminated Oligomers

Methyl 2-ethynyl-3,5-dimethoxybenzoate serves as a crucial intermediate in the synthesis of acetylene-terminated benzimidazoles and benzimidazoquinazolines, which are advanced materials used in high-temperature structural resins [1]. The compound's ethynyl moiety allows for thermal or catalytic polymerization, creating thermally stable networks. Its specific substitution pattern is essential for achieving the desired properties in the final resin, making it a non-substitutable building block in this specialized application area [1].

Medicinal Chemistry Research: Targeting Lipoxygenase and Cellular Differentiation Pathways

This compound has been identified in scientific literature as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. Furthermore, it exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to a monocyte lineage, suggesting utility as a lead structure or probe molecule in cancer research and dermatological studies [3]. Its unique 2-ethynyl-3,5-dimethoxybenzoate scaffold is directly implicated in these specific biological activities, distinguishing it from other analogs.

Advanced Organic Synthesis: Palladium-Catalyzed Cross-Coupling and Click Chemistry

The terminal alkyne of Methyl 2-ethynyl-3,5-dimethoxybenzoate makes it an ideal substrate for Sonogashira coupling reactions to create diverse arrays of internal alkynes, as well as for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to build triazole-containing libraries [1]. The presence of the electron-donating 3,5-dimethoxy groups can further modulate the reactivity of the alkyne and the electronic properties of the resulting products, enabling the construction of uniquely functionalized molecular architectures that cannot be achieved with simpler ethynylbenzoate derivatives.

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